molecular formula C13H17NS B14945772 N-cyclohexylbenzenecarbothioamide CAS No. 10220-98-1

N-cyclohexylbenzenecarbothioamide

Cat. No.: B14945772
CAS No.: 10220-98-1
M. Wt: 219.35 g/mol
InChI Key: WOBYQCDJHWATRG-UHFFFAOYSA-N
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Description

N-Cyclohexylbenzenecarbothioamide is a thioamide derivative characterized by a benzene ring substituted with a carbothioamide group (-C(S)NH-) and a cyclohexyl moiety.

Properties

CAS No.

10220-98-1

Molecular Formula

C13H17NS

Molecular Weight

219.35 g/mol

IUPAC Name

N-cyclohexylbenzenecarbothioamide

InChI

InChI=1S/C13H17NS/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15)

InChI Key

WOBYQCDJHWATRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclohexylbenzenecarbothioamide can be synthesized through a multi-step process. One common method involves the reaction of cyclohexylamine with benzoyl chloride to form N-cyclohexylbenzamide. This intermediate is then treated with phosphorus pentasulfide (P2S5) to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or xylene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The intermediate and final products are often purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexylbenzenecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-cyclohexylbenzenecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexylbenzenecarbothioamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key features of N-cyclohexylbenzenecarbothioamide with analogs derived from the evidence:

Compound Name Molecular Formula Molecular Weight Key Structural Features Synthesis Yield (if available) Applications/Properties Reference
This compound C₁₃H₁₇NS 219.35 (calc.) Benzene core, cyclohexyl, carbothioamide Not reported Hypothetical: Bioactivity potential -
2-(Cyclohexylcarbonyl)-N-phenylhydrazinecarbothioamide C₁₄H₁₉N₃OS 277.39 Cyclohexylcarbonyl, phenyl, hydrazinecarbothioamide Not reported Industrial availability
2-[(E)-4-Benzyloxy-2-hydroxybenzylidene]-N-cyclohexyl-hydrazinecarbothioamide C₂₁H₂₃N₃O₂S 381.49 Hydrazinecarbothioamide, benzyloxy, hydroxy Not reported Antimicrobial, fluorescence
N-(Carboxymethyl)cycloheximide derivatives Varies Varies Adamantyl or ethyladamantyl substituents 41.4%–76.7% Synthetic intermediates

Key Observations:

Structural Variations :

  • The target compound’s carbothioamide group distinguishes it from hydrazinecarbothioamide derivatives (e.g., ), which feature a hydrazine backbone. This difference may alter hydrogen-bonding capacity and coordination chemistry .
  • Substitution patterns (e.g., cyclohexyl vs. phenyl in ) influence steric bulk and electronic properties. For example, the phenyl group in may enhance π-π stacking, whereas the cyclohexyl group in the target compound could improve membrane permeability .

Synthetic Approaches: PyBOP-mediated coupling in DMF () is a common method for carboxamide synthesis.

Functional Properties: The compound in exhibits antimicrobial activity attributed to hydrogen bonding (N–H⋯O/S) and C–H⋯π interactions in its crystal structure. These interactions may also be relevant to the target compound’s bioactivity . Adamantane derivatives () are noted for their rigid, lipophilic structures, often used in drug design. The cyclohexyl group in the target compound may offer similar advantages .

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